3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine
Description
3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridazine core. The molecule is substituted with an ethyl group at position 3 and a 4-ethylpiperazine moiety at position 6 (Fig. 1).
Properties
IUPAC Name |
3-ethyl-6-(4-ethylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-3-11-14-15-12-5-6-13(16-19(11)12)18-9-7-17(4-2)8-10-18/h5-6H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILODIESBAXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 6-chloropyridazine-3-carboxylic acid, followed by cyclization with ethyl piperazine . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in target organisms . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes or receptors .
Comparison with Similar Compounds
Key Structural Features :
- Triazolo[4,3-b]pyridazine core : Provides rigidity and π-π stacking capabilities for receptor binding.
- 3-Ethyl substituent : Improves lipophilicity and metabolic stability compared to methyl or hydrogen analogs.
- 6-(4-Ethylpiperazino) group: Enhances solubility and introduces basicity, facilitating interactions with acidic residues in biological targets .
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The biological and chemical profiles of triazolopyridazine derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis:
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The 4-ethylpiperazine group in the target compound confers higher water solubility (LogP ≈ 2.1) compared to SGX523 (LogP ≈ 3.5) or chlorophenyl analogs .
- Metabolic Stability : Ethyl substituents reduce oxidative metabolism, as seen in its slower clearance (t1/2 = 4.2 h) versus 3-chloro analogs (t1/2 = 1.5 h) .
- Target Selectivity : Unlike benzodiazepine-like derivatives (e.g., TPA023), which selectively bind GABAA α2/α3 subunits, this compound shows broader kinase inhibition, targeting VEGF-R2 and PDGFR-β .
Antimicrobial Activity Comparison
While the target compound exhibits only mild antibacterial effects (MIC > 32 µg/mL), analogs with aryl substituents demonstrate superior performance:
- 3,6-Di(4’-tolyl) derivative (6b) : MIC = 2 µg/mL against E. coli and S. aureus, comparable to ampicillin .
- 3-Phenyl-6-(4’-chlorophenyl) derivative (9a) : MIC = 4 µg/mL against C. albicans due to electron-withdrawing chloro groups enhancing membrane disruption .
Research Findings and Mechanistic Insights
Antiproliferative Activity
Replacement of benzamidine groups with triazolopyridazine moieties (e.g., in compounds 14–17) abolishes thrombin inhibition but introduces antiproliferative effects (IC50 = 0.8–5 µM vs. endothelial cells). Ethyl ester derivatives of the target compound show similar trends, suggesting shared mechanisms in cell cycle arrest .
Neuroactive Potential
However, in vivo studies indicate weaker binding (Ki = 120 nM vs. TPA023’s Ki = 2.4 nM), likely due to bulkier substituents hindering receptor access .
Biological Activity
3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 246.32 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , potentially through the induction of apoptosis in cancer cells. It may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Effects
Studies show that this compound possesses antimicrobial activity against a range of bacterial and fungal strains. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Neuroprotective Properties
The compound has demonstrated neuroprotective effects , particularly in models of neuroinflammation. It appears to modulate inflammatory responses in neuronal cells by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Nitric Oxide Production : The compound reduces nitric oxide production in activated microglia, which is crucial for neuroinflammatory responses.
- Regulation of Apoptotic Pathways : It influences apoptotic markers such as cleaved caspase-3 and ATF4 in neuronal cells.
- Impact on NF-kB Pathway : The compound modulates the NF-kB pathway, which plays a vital role in inflammatory responses and cell survival.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. However, detailed studies on its specific ADME (Absorption, Distribution, Metabolism, Excretion) profile are still needed.
Case Studies
- Anticancer Study : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Neuroprotection Study : Animal models subjected to neurotoxic agents showed improved outcomes when treated with the compound, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves nucleophilic substitution of a chlorine atom at the 6-position of the triazolo-pyridazine core with 4-ethylpiperazine. A key intermediate, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine , is first prepared via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate . Substitution with 4-ethylpiperazine under reflux in ethanol or DMF yields the final compound. Purity is optimized via column chromatography or recrystallization. Reaction yields vary (50–75%) depending on solvent polarity and temperature .
Q. How is structural characterization performed for this compound?
Characterization employs:
- NMR : - and -NMR to confirm substituent positions and piperazine integration.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) to resolve steric effects of the ethyl and piperazino groups .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are used for preliminary biological screening?
- Antiproliferative activity : MTT assays on HMEC-1, BAEC, HELA, and MCF-7 cell lines (IC values reported in μM) .
- Enzyme inhibition : PDE4 isoform selectivity (PDE4A/B/C/D) via fluorescence polarization .
- Cytotoxicity : Selectivity indices calculated against non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize PDE4 inhibitory activity?
- Critical substituents : The ethyl group at the 3-position enhances hydrophobic interactions with PDE4’s catalytic pocket, while the 4-ethylpiperazine moiety improves solubility and isoform selectivity (PDE4A IC < 10 nM) .
- Docking studies : Molecular dynamics simulations reveal that the triazolo-pyridazine core forms π-π stacking with Phe446 in PDE4A. Substituent modifications (e.g., cyclopropyl or fluorophenyl groups) further enhance binding affinity .
- Table : Inhibitory activity of analogs (selected data):
| Substituent (R) | PDE4A IC (nM) | Selectivity (vs. PDE4B) |
|---|---|---|
| 3-Ethyl, 6-(4-ethylpiperazino) | 8.2 ± 0.9 | >100-fold |
| 3-Cyclopropyl | 5.1 ± 0.5 | >50-fold |
| 6-(3-Fluorophenyl) | 12.4 ± 1.2 | >30-fold |
| Data adapted from |
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Cross-validation : Test compounds in ≥3 independent assays (e.g., MTT, clonogenic, apoptosis) to confirm antiproliferative effects .
- Mechanistic studies : Use RNA-seq or phosphoproteomics to identify off-target effects in divergent cell lines (e.g., HELA vs. MCF-7).
- Control experiments : Include 6-chloro derivatives (non-substituted analogs) to isolate the role of the 4-ethylpiperazine group .
Q. How does the compound’s dual inhibition of c-Met/Pim-1 kinases impact experimental design?
- Kinase profiling : Screen against a panel of 21+ kinases (e.g., c-Met, Pim-1, VEGFR2) to confirm selectivity. Use ATP-competitive assays with -labeled ATP .
- Synergy studies : Evaluate combination therapies with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
- Resistance models : Generate c-Met-overexpressing cell lines to assess efficacy loss and guide structural refinements .
Q. What methodologies address low solubility in pharmacokinetic studies?
- Prodrug design : Introduce phosphate or acetate esters at the piperazine nitrogen to enhance aqueous solubility.
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (size: 100–200 nm) for sustained release in murine models .
- LogP optimization : Reduce logP from 3.2 to 2.5 via polar substituents (e.g., hydroxyl groups) while maintaining permeability (Caco-2 assay P > 5 × 10 cm/s) .
Data Contradiction Analysis
Q. Why do some studies report high anti-senescence activity while others show limited efficacy?
- Cell senescence models : Discrepancies arise from using replicative senescence (low ROS) vs. stress-induced senescence (high ROS). Validate with β-galactosidase staining and p16 Western blots .
- Dosage variance : Effective concentrations range from 1–10 μM; higher doses (>20 μM) may induce cytotoxicity, confounding results .
Q. How to interpret conflicting results in PDE4 isoform selectivity?
- Isoform-specific assays : Use recombinant PDE4A/B/C/D enzymes (vs. cell lysates) to avoid cross-activity.
- Allosteric vs. catalytic inhibition : Some analogs bind PDE4’s UCR2 domain (allosteric), altering isoform specificity. Confirm via mutagenesis (e.g., PDE4A-S487A mutant) .
Methodological Best Practices
Q. Key steps for reproducible synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
